molecular formula C17H16N4O4S B11033695 methyl 2-({[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11033695
M. Wt: 372.4 g/mol
InChI Key: YMGUPYMPMKMDLX-UHFFFAOYSA-N
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Description

Methyl 2-({[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a pyrazole ring, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thioamide to introduce the thiazole ring. The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-({[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[5-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
  • Methyl 2-({[5-(4-hydroxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-({[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 2-[[5-(4-methoxyphenyl)-1H-pyrazole-4-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16N4O4S/c1-9-13(16(23)25-3)19-17(26-9)20-15(22)12-8-18-21-14(12)10-4-6-11(24-2)7-5-10/h4-8H,1-3H3,(H,18,21)(H,19,20,22)

InChI Key

YMGUPYMPMKMDLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(NN=C2)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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